Compound Description: This compound, also known as GSK962040, is a novel small molecule motilin receptor agonist. It demonstrates excellent activity at both the recombinant human motilin receptor and the native rabbit motilin receptor. This agonist activity leads to potentiation of neuronal-mediated contractions in isolated gastric antrum tissue. GSK962040 possesses promising pharmacokinetic profiles in rat and dog models, leading to its selection as a candidate for further development. []
Relevance: GSK962040 shares a core structure with 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine, consisting of a 4-piperidinamine unit connected to a 3-fluorophenyl group via an ethyl linker. The main difference lies in the substituent on the piperidine nitrogen: GSK962040 features a complex [(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl] group, while the target compound has a simpler acetyl group. This structural similarity suggests potential shared pharmacological properties between the two compounds. []
N-[2-(1H-indol-3-yl)ethyl]alkanamide (1)
Compound Description: This compound serves as the starting material in the synthesis of 1-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives via a modified Bischler-Napieralski reaction. []
Relevance: Although N-[2-(1H-indol-3-yl)ethyl]alkanamide (1) does not directly resemble 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine, it shares a similar motif: an aromatic ring (indole) connected to an amide-bearing ethyl chain. This structural feature is relevant because it highlights the potential for utilizing similar synthetic strategies to create both compounds. []
Compound Description: GBR 12909 is a dopamine transporter inhibitor. [] It also shows promising activity as a treatment for cocaine dependence. [] Its metabolism in humans primarily involves CYP3A, though multiple P450 isoforms may contribute. [] Structural analogues have been synthesized to explore the relationship between structure, binding affinity, and reuptake inhibition at monoamine neurotransmitter transporters. [, , , , ]
Relevance: GBR 12909 and 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine both belong to a class of compounds featuring a piperazine or piperidine ring substituted at the 4-position with a 2-[bis(aryl)methoxy]ethyl group. The presence of this shared structural motif highlights their shared chemical category and potential overlap in pharmacological targets. [, , , , ]
Compound Description: Vanoxerine, also known as GBR 12909, is a promising agent for treating cocaine dependence. []
Relevance: Vanoxerine is structurally identical to GBR 12909. Therefore, the relevance described for GBR 12909 also applies to vanoxerine: both it and 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine fall under the category of compounds featuring a piperazine or piperidine ring substituted at the 4-position with a 2-[bis(aryl)methoxy]ethyl group. []
(3α-[bis(4′-fluorophenyl)methoxy]-tropane) (AHN 1-055) and (N-allyl-3α-[bis(4′-fluorophenyl)methoxy]-tropane) (AHN 2-005)
Compound Description: These benztropine analogs are dopamine transporter ligands that inhibit dopamine uptake, but they exhibit different behavioral effects compared to cocaine and other dopamine uptake inhibitors. Studies show that they have a slower onset of action and are less effective at stimulating locomotor activity compared to cocaine. Their slower apparent rates of occupancy at the dopamine transporter may contribute to their distinct behavioral effects. []
Relevance: AHN 1-055 and AHN 2-005 are structurally related to 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine through the presence of a bis(4-fluorophenyl)methoxy]ethyl moiety. Although AHN 1-055 and AHN 2-005 are tropane derivatives, their structural similarity with the target compound highlights the significance of this moiety in dopamine transporter binding. []
Compound Description: A-278637 is a novel dihydropyridine ATP-sensitive potassium (KATP) channel opener. This compound exhibits promising efficacy in suppressing urinary bladder contractions, potentially acting as a treatment for overactive bladder. Notably, it demonstrates enhanced bladder selectivity compared to other KATP channel openers and a calcium channel blocker, nifedipine. [, ]
Relevance: While A-278637 has a distinct chemical structure compared to 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine, both compounds share a 3-bromo-4-fluorophenyl substituent. This common structural element suggests potential overlapping interactions with certain biological targets. [, ]
Compound Description: TAK-242 is a novel small molecule that selectively inhibits Toll-like receptor 4 (TLR4)-mediated cytokine production. It demonstrates potent suppression of pro-inflammatory mediators like NO, TNF-α, and IL-6 in various cell types, including mouse macrophages and human peripheral blood mononuclear cells. TAK-242 inhibits TLR4 intracellular signaling without directly affecting LPS binding. Its selective action on TLR4 makes it a promising therapeutic candidate for inflammatory diseases driven by TLR4 activation. [, ]
Relevance: TAK-242 and 1-acetyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine share the presence of a halogenated aromatic ring. TAK-242 features a 2-chloro-4-fluorophenyl group, while the target compound contains a 3-fluorophenyl substituent. This similarity in structural motif highlights the importance of halogen substitution on aromatic rings in modulating biological activity. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.